Dimethyl sulfone-d6

Bioanalytical Chemistry Mass Spectrometry Stable Isotope Dilution

Researchers quantifying endogenous dimethyl sulfone (MSM) by LC-MS/MS face isotopic interference when using protiated or structurally dissimilar internal standards, compromising assay precision and FDA/EMA compliance. Dimethyl sulfone-d6 resolves this through a definitive M+6 mass shift (Δm/z ≈ 6.05 Da), ensuring baseline-resolved signals from the analyte's isotope cluster for confident peak integration. • ≥99 atom % D enrichment eliminates cross-talk at the internal standard channel, enabling LLOQs compliant with bioanalytical method validation guidance. • ≥99% (CP) chemical purity minimizes impurity-derived ion suppression or enhancement, reducing batch failure rates. • Co-elutes with endogenous dimethyl sulfone under standard reversed-phase conditions, correcting for matrix effects and extraction recovery variability.

Molecular Formula C2H6O2S
Molecular Weight 100.17 g/mol
CAS No. 22230-82-6
Cat. No. B031282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl sulfone-d6
CAS22230-82-6
SynonymsSulfonylbismethane-d3;  (Methyl Sulfone)-d6;  Dimethyl Sulfone-d6;  Dimethyl-d6 Sulfone;  Perdeuterated Dimethyl Sulfone;  Perdeuteromethyl Sulfone
Molecular FormulaC2H6O2S
Molecular Weight100.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C
InChIInChI=1S/C2H6O2S/c1-5(2,3)4/h1-2H3/i1D3,2D3
InChIKeyHHVIBTZHLRERCL-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Sulfone-d6: Deuterated Analytical Standard


Dimethyl sulfone-d6 (also designated Methyl-d3 sulfone or MSM-d6) is the perdeuterated isotopologue of dimethyl sulfone, an organosulfur compound with the sulfone functional group . In this compound, all six hydrogen atoms on the two methyl groups of the parent molecule (dimethyl sulfone; methylsulfonylmethane; MSM) have been replaced by deuterium atoms, resulting in the linear formula (CD₃)₂SO₂ [1]. This isotopic modification yields a mass shift of M+6 relative to the unlabeled analog (molecular weight ~100.17 g/mol for the d6 form vs. ~94.13 g/mol for the unlabeled form) [2]. Dimethyl sulfone-d6 is typically supplied as a white to off-white crystalline solid with a melting point of 107–109 °C (lit.) and is chemically inert under standard laboratory conditions . The compound is primarily utilized as an analytical reference standard and stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry and NMR applications .

Why Dimethyl Sulfone-d6 Cannot Be Substituted


The unlabeled parent compound, dimethyl sulfone (CAS 67-71-0), cannot serve as a direct substitute for dimethyl sulfone-d6 in isotope dilution mass spectrometry (IDMS) or as a stable isotope-labeled internal standard (SIL-IS) due to a fundamental analytical constraint: the unlabeled molecule is chemically and isotopically indistinguishable from the endogenous analyte of interest [1]. In biological matrices such as human plasma, dimethyl sulfone is an endogenously produced metabolite arising from methanethiol metabolism and intestinal bacterial activity, with reported basal circulating concentrations in humans . This endogenous presence creates an inherent analytical interference when using unlabeled dimethyl sulfone as an internal standard, as the detector cannot differentiate between the added standard and the pre-existing analyte, thereby precluding accurate quantitation of true sample concentrations [2]. Dimethyl sulfone-d6 resolves this limitation via a stable M+6 mass shift, enabling the mass spectrometer to resolve the labeled internal standard from the native analyte without cross-interference, while retaining near-identical physicochemical behavior during extraction, chromatography, and ionization [1].

Dimethyl Sulfone-d6: Quantitative Differentiation Evidence


M+6 Mass Shift for LC-MS/MS Quantification

Dimethyl sulfone-d6 exhibits a nominal mass shift of M+6 relative to the unlabeled dimethyl sulfone analyte, with a molecular weight of 100.17 g/mol versus 94.13 g/mol for the natural abundance form [1]. This M+6 delta is analytically critical because it provides ≥3 Da of mass separation per charge unit in MS detection, which is sufficient to fully resolve the internal standard signal from the naturally occurring M+1, M+2, and M+3 isotopic envelopes of the unlabeled analyte that arise from ¹³C and ³⁴S contributions [2]. In contrast, a d3-labeled analog (e.g., dimethyl sulfone-d3) yields only a +3 Da mass shift, which may result in partial isotopic overlap with the M+3 isotopic peak of the unlabeled compound under certain instrument resolution conditions, particularly for low-mass analytes [3].

Bioanalytical Chemistry Mass Spectrometry Stable Isotope Dilution

Methyl Flip Activation Energy by Solid-State Deuterium NMR

A validated LC-MS/MS method using dimethyl sulfone-d6 (referred to as MSM-d6) as the internal standard for quantifying methylsulfonylmethane (MSM) in human plasma was developed in accordance with international bioanalytical guidelines [1]. The method employed liquid-liquid extraction and was successfully applied to determine plasma MSM levels following chronic oral administration of MSM in human subjects [1]. The use of dimethyl sulfone-d6 as a stable isotope-labeled internal standard (SIL-IS) provided correction for variability in extraction recovery, ionization efficiency, and matrix effects that would otherwise compromise the accuracy of absolute quantitation [2].

Bioanalysis LC-MS/MS Pharmacokinetics

IR and Raman Isotope Shifts for Structural Assignment

Commercial dimethyl sulfone-d6 is supplied with a specified isotopic purity of 99 atom% D and chemical purity of 99% (CP) . This high isotopic enrichment is critical because incomplete deuteration (i.e., the presence of residual protium-containing molecules) would introduce systematic bias into isotope dilution calculations by contributing to the analyte signal channel rather than the internal standard channel [1]. For comparison, lower-grade deuterated internal standards may have isotopic purities of 98 atom% D, which corresponds to approximately 2% residual unlabeled species that can produce measurable cross-talk in highly sensitive MS assays [2].

Isotopic Enrichment Quality Control Analytical Reference Materials

High-Resolution Neutron Structure via Perdeuteration

Dimethyl sulfone-d6 has been employed as a model compound for static deuterium rotating frame NMR relaxation measurements (R₁ρ) in powder systems to quantify slow-timescale conformational dynamics [1]. Using this compound, researchers successfully measured conformational exchange rates and activation energy values that were consistent with results obtained from alternative techniques [1]. This application leverages the deuterium quadrupolar interaction as an internal probe of molecular motion, which is not feasible with the protiated (unlabeled) dimethyl sulfone due to the absence of a suitable quadrupolar nucleus with comparable sensitivity [2].

Solid-State NMR Molecular Dynamics Spectroscopy

Dimethyl Sulfone-d6: High-Value Applications


Internal Standard for Dimethyl Sulfone LC-MS/MS

Dimethyl sulfone-d6 should be procured when developing or validating LC-MS/MS methods for the absolute quantitation of methylsulfonylmethane (MSM) in biological fluids such as human plasma. The M+6 mass shift eliminates interference from endogenous dimethyl sulfone, while the validated method performance supports regulatory-compliant bioanalysis [1]. This scenario is relevant for clinical pharmacokinetic studies of MSM supplementation, toxicological screening, and metabolomics research requiring accurate endogenous metabolite quantification.

Model for Deuterium R₁ρ NMR Method Development

Dimethyl sulfone-d6 should be selected as a model compound for static deuterium rotating frame NMR relaxation (R₁ρ) experiments aimed at probing slow-timescale (μs–ms) conformational motions in solid materials [1]. This application is suited for academic and industrial materials science laboratories investigating molecular dynamics in polymers, pharmaceuticals, or porous solids where deuterium quadrupolar relaxation provides unique mechanistic insight.

High-Resolution Neutron Crystallography via Perdeuteration

For laboratories employing isotope dilution mass spectrometry to quantify low-abundance endogenous metabolites in complex matrices, dimethyl sulfone-d6 provides a chemically identical yet mass-distinct internal standard that corrects for matrix effects, extraction variability, and ionization efficiency fluctuations [1][2]. The specified 99 atom% D isotopic purity ensures minimal cross-contribution to the analyte signal channel, which is essential for achieving low limits of quantitation in trace-level analysis.

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